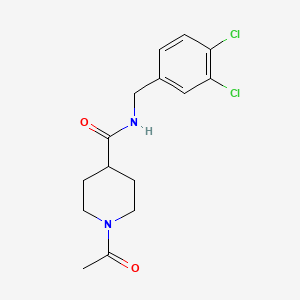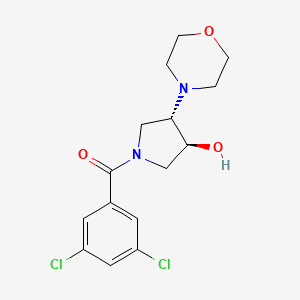![molecular formula C24H25N3O2 B5313327 2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide](/img/structure/B5313327.png)
2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide, commonly known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential anti-cancer properties. It was initially discovered in the late 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to activate the immune system and induce the production of cytokines, which are proteins that play a role in the immune response. This immune activation leads to the destruction of tumor blood vessels, which can ultimately lead to tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, activate the immune system, and induce tumor necrosis. Additionally, DMXAA has been shown to have anti-angiogenic effects, meaning it can inhibit the growth of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and administered to animals. Additionally, it has been extensively studied and has a well-established mechanism of action. However, DMXAA also has limitations. It has been shown to have variable effects in different animal models, and its efficacy in humans is still being studied.
Future Directions
There are several future directions for the study of DMXAA. One potential direction is the development of DMXAA-based therapies for cancer treatment. Additionally, further studies are needed to understand the exact mechanism of action of DMXAA and to identify potential biomarkers that can predict patient response to DMXAA treatment. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of DMXAA in humans.
Synthesis Methods
DMXAA can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The exact synthesis method may vary depending on the specific laboratory and equipment used.
Scientific Research Applications
DMXAA has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. Additionally, DMXAA has been shown to enhance the effects of radiation therapy and chemotherapy in cancer treatment.
properties
IUPAC Name |
2-[2-(2,2-diphenylethyl)morpholin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c25-23(28)21-12-7-13-26-24(21)27-14-15-29-20(17-27)16-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,20,22H,14-17H2,(H2,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDGHEHGRPUJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=C(C=CC=N2)C(=O)N)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313246.png)
![[2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5313255.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5313267.png)
![4-hydroxy-4-methyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5313272.png)
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313277.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5313282.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5313288.png)
![1-(2,3-dimethylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5313296.png)


![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313322.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5313323.png)

![2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5313334.png)